3-(3-hydroxyprop-1-ynyl)benzoic Acid

描述

Chemical Structure and Properties

3-(3-Hydroxyprop-1-ynyl)benzoic acid (CAS: 132545-15-4, C₁₀H₈O₃) is a benzoic acid derivative featuring a hydroxypropynyl substituent (-C≡C-CH₂-OH) at the meta position of the aromatic ring. This structure confers unique physicochemical properties, including increased acidity due to electron-withdrawing effects of the triple bond and hydrogen bonding capacity via the hydroxyl group. Its molecular weight is 176.17 g/mol, and it is stored under dry, room-temperature conditions .

Safety and Handling

The compound carries GHS warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Precautionary measures include avoiding inhalation and using protective equipment .

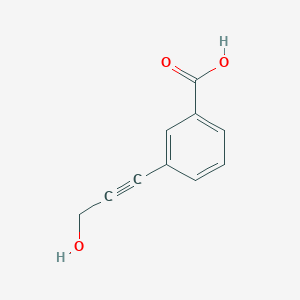

Structure

2D Structure

属性

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNURZLOEFNTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407818 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132545-15-4 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Catalytic System

The reaction involves coupling 3-iodobenzoic acid with propargyl alcohol (HC≡C-CH₂OH) using a palladium-copper catalytic system. Key components include:

-

Palladium catalyst : Na₂[PdCl₂(Ph₂P(m-C₆H₄SO₃))₂], a sulfonated triphenylphosphine-palladium complex, enhances water solubility and catalytic efficiency.

-

Co-catalyst : Copper(I) iodide (CuI) accelerates oxidative addition and transmetallation steps.

-

Base : Triethylamine (Et₃N) neutralizes HI byproducts and maintains reaction alkalinity.

The reaction proceeds at 25°C in aqueous media, achieving an 80% yield within 1 hour.

Optimized Reaction Conditions

Table 1 summarizes critical parameters for maximizing yield and purity:

| Parameter | Optimal Value | Impact on Reaction Efficiency |

|---|---|---|

| Catalyst Loading | 2 mol% Pd, 4 mol% CuI | Higher loadings reduce side products |

| Solvent | Water | Enables green chemistry approach |

| Temperature | 25°C | Balances kinetics and selectivity |

| Reaction Time | 1 hour | Prolonged time risks alkyne oxidation |

Notably, the aqueous solvent system eliminates the need for toxic organic solvents, aligning with sustainable chemistry principles.

Alternative Synthetic Strategies

While Sonogashira coupling dominates, alternative routes have been explored for specialized applications.

Enzymatic Pathways

Emerging research proposes bio-catalytic methods using glycerol dehydratase (GDH) and aldehyde dehydrogenase (ALDH) to generate hydroxypropynyl intermediates. However, enzyme instability and intermediate toxicity (e.g., acrolein formation) limit scalability.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols:

Continuous Flow Reactors

Catalyst Recycling

The sulfonated palladium complex in Sonogashira coupling demonstrates partial recyclability, with three cycles maintaining >70% yield. Copper residues are removed via chelating resins.

Challenges and Mitigation Strategies

Alkyne Oxidation

The propargyl alcohol moiety is prone to oxidation. Solutions include:

Byproduct Formation

Common byproducts like 3,3'-dibenzoic acid arise from homo-coupling. Strategies to suppress them:

-

Stoichiometric control : 1:1.2 molar ratio of 3-iodobenzoic acid to propargyl alcohol.

-

Low-temperature quenching : Rapid cooling to 0°C post-reaction.

Analytical Validation of Synthesis

Spectroscopic Characterization

-

¹H NMR :

-

Aromatic protons: δ 7.2–8.1 ppm (doublets, J = 8 Hz).

-

Alkyne proton: δ 2.8–3.1 ppm (triplet, J = 6 Hz).

-

-

FT-IR :

-

C≡C stretch: 2100 cm⁻¹.

-

O-H stretch: 3300 cm⁻¹.

-

科学研究应用

Synthesis Pathways

Several synthetic methods have been developed to produce 3-(3-hydroxyprop-1-ynyl)benzoic acid. Key methods include:

- Alkyne Synthesis : Utilizing propargyl alcohol as a precursor.

- Functionalization of Aromatic Rings : Methods such as electrophilic aromatic substitution can introduce the propargyl group onto the aromatic system.

These synthetic routes are crucial for enabling the exploration of this compound's diverse applications in research and industry.

Pharmaceutical Potential

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research suggests that it interacts with enzymes or receptors involved in inflammatory pathways, indicating potential therapeutic uses in treating conditions such as arthritis or other inflammatory diseases.

Case Studies:

- Anti-inflammatory Activity : Initial studies have shown that derivatives of this compound may inhibit specific inflammatory mediators, leading to reduced inflammation in animal models.

- Enzyme Interaction Studies : Investigations into how this compound binds to enzymes involved in metabolic pathways have been initiated, with promising results suggesting modulation of enzyme activity.

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science. Its ability to undergo chemical transformations allows for the development of novel materials with tailored properties.

Potential Applications:

- Polymer Chemistry : As a monomer or additive in polymer synthesis to enhance mechanical properties.

- Nanotechnology : Utilization in the creation of nanomaterials with specific functionalities.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxybenzoic Acid | Structure | Simple hydroxylated benzoic acid; less complex than this compound. |

| 4-Hydroxybenzoic Acid | Structure | Hydroxyl group at position four; used as a preservative. |

| 2-Hydroxybenzoic Acid | Structure | Known as salicylic acid; used in anti-inflammatory drugs. |

The presence of the propargyl substituent in this compound imparts distinct reactivity and biological activity compared to these simpler hydroxybenzoic acids.

作用机制

The mechanism of action of 3-(3-hydroxyprop-1-ynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Positional Isomers

4-(3-Hydroxyprop-1-ynyl)benzoic Acid

- Structural Difference : The hydroxypropynyl group is at the para position (C4) instead of meta (C3).

- Impact : Altered electronic distribution may affect solubility and reactivity. The para isomer (CID 5201737) has a molecular formula of C₁₀H₈O₃, identical to the meta isomer, but distinct SMILES (C1=CC(=CC=C1C#CCO)C(=O)O) .

Functional Group Variations

3-Benzoylpropionic Acid (4-Oxo-4-phenylbutyric Acid)

- Structure : Features a ketone group (C=O) instead of the hydroxypropynyl substituent (CAS: 2051-95-8, C₁₀H₁₀O₃).

3-[(1rs)-1-Carboxyethyl]benzoic Acid

Complex Derivatives

3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic Acid

- Structure: Fused naphthalimide ring system with a propanoic acid chain (CAS: 86703-96-0, C₁₄H₁₁NO₄).

- Applications : Used in fluorescence-based studies due to its rigid aromatic system, unlike the simpler hydroxypropynyl analog .

3-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic Acid

- Structure : Boron-containing heterocycle fused to the benzene ring (CAS: 1268335-33-6, C₁₀H₁₁BO₄).

生物活性

3-(3-Hydroxyprop-1-ynyl)benzoic acid, with the molecular formula C10H10O3, is a derivative of benzoic acid characterized by a propargyl alcohol moiety attached to the aromatic ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a hydroxyl group on the propynyl chain, contributing to its reactivity. The propargyl substituent enhances its interaction with various biological systems, which is critical for its potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.19 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

| Structural Characteristics | Propargyl alcohol moiety |

Anti-inflammatory Potential

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. Such interactions indicate its potential as a therapeutic agent in managing inflammatory diseases. The compound's structural similarity to other hydroxybenzoic acids, which are known for their anti-inflammatory properties, supports this hypothesis.

Enzyme Interaction Studies

In silico studies have identified this compound as a putative binder of key enzymes involved in protein degradation, such as cathepsins B and L. These enzymes play significant roles in cellular processes, including autophagy and proteasome activity. The binding affinity of this compound was shown to be strong, suggesting that it may enhance the activity of these pathways .

Study 1: Enzyme Activation

A study evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities in human fibroblasts. It was found that this compound exhibited significant activation of both cathepsins B and L at concentrations of 5 μM, indicating its potential role in promoting protein degradation pathways essential for cellular homeostasis .

Study 2: Cytotoxicity Assessment

Further investigations into the cytotoxic effects of this compound revealed no significant toxicity at tested concentrations (1 and 10 μg/mL) across various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). This lack of cytotoxicity alongside its enzyme activation properties suggests that it could be a promising candidate for therapeutic development without adverse effects on normal cell function .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other hydroxybenzoic acids based on their structural characteristics and biological effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Salicylic Acid | Hydroxyl group at position 2 | Anti-inflammatory, plant growth regulator |

| 4-Hydroxybenzoic Acid | Hydroxyl group at position 4 | Preservative, antimicrobial |

| This compound | Propargyl alcohol moiety | Potential anti-inflammatory, enzyme activator |

常见问题

Q. What are the recommended synthetic routes for 3-(3-hydroxyprop-1-ynyl)benzoic Acid in laboratory settings?

Methodological Answer: The synthesis of this compound can involve enzymatic pathways or chemical coupling. For enzymatic approaches, heterologous pathways using glycerol dehydratase (GDH) and aldehyde dehydrogenase (ALDH) from microbial systems (e.g., Corynebacterium glutamicum) can be adapted to produce hydroxypropynyl intermediates. Balancing enzyme activity ratios (e.g., GDH:ALDH at 2:1) is critical to minimize the accumulation of toxic intermediates like acrolein . For chemical synthesis, Sonogashira coupling between 3-iodobenzoic acid and propargyl alcohol derivatives under palladium catalysis is a viable route, requiring inert conditions and precise temperature control (60–80°C) .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR : The aromatic protons (7.2–8.1 ppm, singlet/doublets) and alkyne protons (2.8–3.1 ppm) are key identifiers. The hydroxyl proton appears as a broad peak (~5.5 ppm) in DMSO-d6 .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 121, 138, 93) align with hydroxybenzoic acid derivatives, with additional peaks at m/z 65 and 39 indicating alkyne cleavage (Table 1, adapted from hydroxybenzoic acid spectra) .

- FT-IR : Stretching vibrations at 3300 cm⁻¹ (O-H), 2100 cm⁻¹ (C≡C), and 1680 cm⁻¹ (C=O) confirm functional groups.

Q. What storage conditions optimize the stability of this compound?

Methodological Answer: Store at 20°C in airtight, amber vials under nitrogen to prevent oxidation of the alkyne group. Avoid exposure to moisture (use desiccants) and light, as the hydroxyl and alkyne groups are prone to degradation. Stability testing via HPLC every 3 months is recommended .

Advanced Research Questions

Q. How can intermediate toxicity during enzymatic synthesis be mitigated to improve yields?

Methodological Answer: Toxic intermediates like acrolein can be reduced via:

- Dynamic pathway regulation : Use inducible promoters (e.g., tac or araBAD) to temporally control enzyme expression .

- Cofactor engineering : Supplement NADPH/NADH pools using pntAB or udhA overexpression to enhance ALDH activity .

- In situ product removal : Integrate adsorption resins (e.g., XAD-7) to sequester intermediates .

Q. How to resolve contradictions in reported catalytic efficiencies of enzymes used in synthesis?

Methodological Answer:

- Comparative kinetic assays : Measure , , and under standardized conditions (pH 7.0, 30°C) for enzymes like GDH and ALDH .

- Structural analysis : Use X-ray crystallography or cryo-EM to identify active-site mutations affecting activity. For example, residue substitutions in GDH (e.g., D128E) may alter substrate affinity .

- Meta-analysis : Cross-reference datasets from multiple studies to identify protocol-dependent variables (e.g., buffer composition, strain background) .

Q. What computational approaches predict the reactivity of the hydroxypropynyl group?

Methodological Answer:

- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to model alkyne electrophilicity and hydrogen-bonding interactions with the benzoic acid moiety .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways for derivatization (e.g., esterification) .

- Retrosynthetic tools : Leverage AI platforms (e.g., ASKCOS) to propose novel routes using PubChem data (InChIKey: YDLVDMUKKCZZHI-UHFFFAOYSA-N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。